molecular formula C10H11N3 B1492802 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098009-93-7

6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1492802
CAS RN: 2098009-93-7
M. Wt: 173.21 g/mol
InChI Key: YUCKIPYMTLQPLJ-UHFFFAOYSA-N
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Description

“6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazole ring fused with a pyrazole ring . The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, which are common structures in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and pyrazole rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused imidazole and pyrazole rings, along with the ethyl and prop-2-yn-1-yl substituents . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the imidazole and pyrazole rings, as well as the ethyl and prop-2-yn-1-yl substituents . The terminal alkynes could undergo oxidative alkyne–alkyne coupling under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could contribute to its polarity and solubility .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar core structure to the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses.

Anti-Inflammatory Properties

Compounds with an indole scaffold have been identified as potential anti-inflammatory agents . Given the structural similarity, “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” may also be explored for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis .

Anticancer Potential

Indole derivatives have been recognized for their anticancer activities . They can act as effective immunomodulators and have shown promise in combating cancerous cells . Research into “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could focus on its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives, including their effectiveness against fungal strains like Candida albicans and Rhizopus oryzae, has been documented . “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could be synthesized and assessed for its antimicrobial properties, possibly leading to new treatments for fungal infections.

Chemical Synthesis Applications

The compound could serve as a synthon in various chemical reactions. For example, similar compounds have been used in Sonogashira cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules . This application could be vital for the development of new pharmaceuticals and materials.

Enzyme Inhibition

Indole derivatives have been found to inhibit enzymes such as collagenase, which is involved in the breakdown of collagen . Investigating “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” for its enzyme inhibitory activity could lead to new therapeutic approaches for diseases like osteoarthritis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activity of many imidazole and pyrazole compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

6-ethyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-3-5-12-6-7-13-10(12)8-9(4-2)11-13/h1,6-8H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCKIPYMTLQPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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